![molecular formula C5H8N2O3S B575456 Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide, (S)-(9CI) CAS No. 176673-08-8](/img/structure/B575456.png)

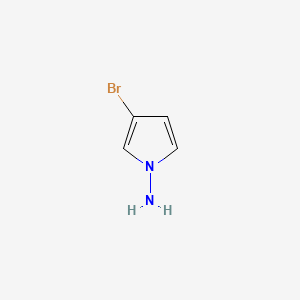

Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide, (S)-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide, (S)-(9CI) is a heterocyclic compound that has been studied for its potential in scientific research applications. This compound is a member of the pyrrolo[1,2-b][1,2,5]thiadiazole family, which is a class of heterocyclic compounds that are known for their diverse reactivity and wide range of applications. The compound is also known by its systematic name, 1,1-dioxotetrahydro-3(2H)-pyrrolo[1,2-b][1,2,5]thiadiazol-2-one. It is a chiral compound, meaning that it can exist in two different forms, (R)- and (S)-. In

Scientific Research Applications

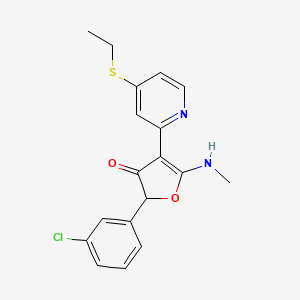

Corrosion Inhibition

Overview: Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one derivatives have been investigated as corrosion inhibitors for mild steel in sulfuric acid solutions . These compounds exhibit excellent inhibitory properties, making them valuable for protecting metal surfaces.

Key Findings:- Cytotoxic effects were observed for both compounds, emphasizing the need for safety precautions during handling and disposal .

Fluorescent Nanosheets

Overview: Researchers have constructed fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets using a thiadiazole-based monomer . These nanosheets have potential applications in optoelectronics and sensing.

Key Features:Dye-Sensitized Solar Cells (DSCs)

Overview: New donor–π–acceptor sensitizers containing 5H-[1,2,5]thiadiazolo [3,4-f]isoindole-5,7(6H)-dione and 6H-pyrrolo [3,4-g]quinoxaline-6,8(7H)-dione core structures have been synthesized and tested in liquid dye-sensitized solar cells (DSCs) .

Key Findings:Remember to handle these compounds with care, considering both their beneficial properties and potential toxicity. As always, further research and collaboration between industry and academia are essential for informed use and safe handling of chemical compounds. 🌟🔬👩🔬👨🔬 .

properties

IUPAC Name |

(3aS)-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3S/c8-5-4-2-1-3-7(4)11(9,10)6-5/h4H,1-3H2,(H,6,8)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZLQADVZUGEDR-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NS(=O)(=O)N2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)NS(=O)(=O)N2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B575381.png)

![Hexahydro-1H-pyrrolo[1,2-a]azepin-9(9aH)-one](/img/structure/B575382.png)

![2-[(1S)-1-aminoethyl]-4-methoxyphenol](/img/structure/B575383.png)

![(6R,7S)-7-amino-3-fluoro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575387.png)

![5,6,7,8-Tetrahydro-5,8-methanoimidazo[1,5-a]pyridine](/img/structure/B575395.png)